

# review of bifunctional crosslinkers for chemical biology

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## Compound of Interest

Compound Name: (2-pyridyldithio)-PEG4-propargyl

Cat. No.: B604963

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## Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers possess at least two reactive groups, allowing them to form covalent bonds between two or more molecules.<sup>[1]</sup> They are primarily classified based on the nature of their reactive ends and the properties of their spacer arms.

## Homobifunctional vs. Heterobifunctional Crosslinkers

The fundamental distinction lies in the identity of the reactive groups at each end of the crosslinker.

- **Homobifunctional Crosslinkers:** These reagents have two identical reactive groups.<sup>[1][2]</sup> They are typically used in a single-step reaction to link molecules that contain the same target functional group, such as the primary amines on proteins.<sup>[3][4]</sup> This approach can be effective for creating protein polymers or performing intramolecular crosslinking.<sup>[3]</sup> However, it often leads to a mixture of products, including undesirable self-conjugation and polymerization.<sup>[1]</sup>
- **Heterobifunctional Crosslinkers:** These reagents possess two different reactive groups.<sup>[1][2]</sup> This feature allows for controlled, sequential (two-step) conjugation, which significantly minimizes the formation of unwanted byproducts.<sup>[1][3]</sup> By reacting one group first and then the other, researchers can achieve higher yields and purity of the desired conjugate.<sup>[3]</sup> This

precision makes heterobifunctional linkers the preferred choice for complex bioconjugation strategies, especially in therapeutic development.[3] The most common heterobifunctional crosslinkers target primary amines (e.g., lysine residues) and sulfhydryls (e.g., cysteine residues).[1][5]

Figure 1. Conjugation Workflows

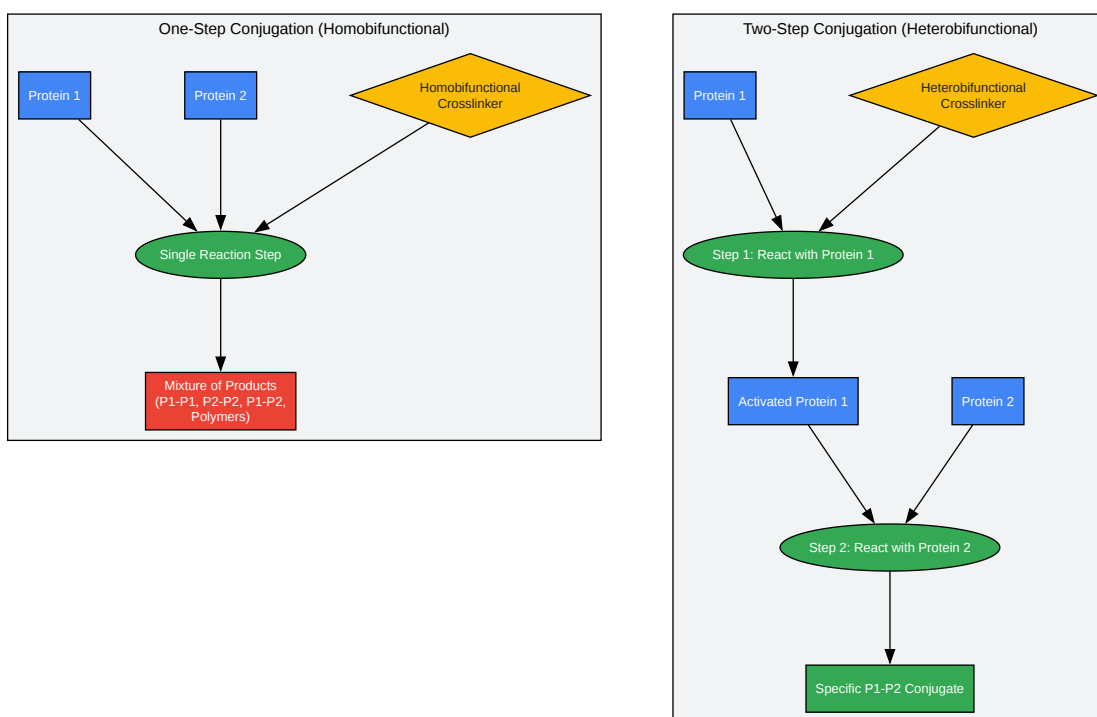


Figure 2. Photo-reactive Crosslinking Mechanism

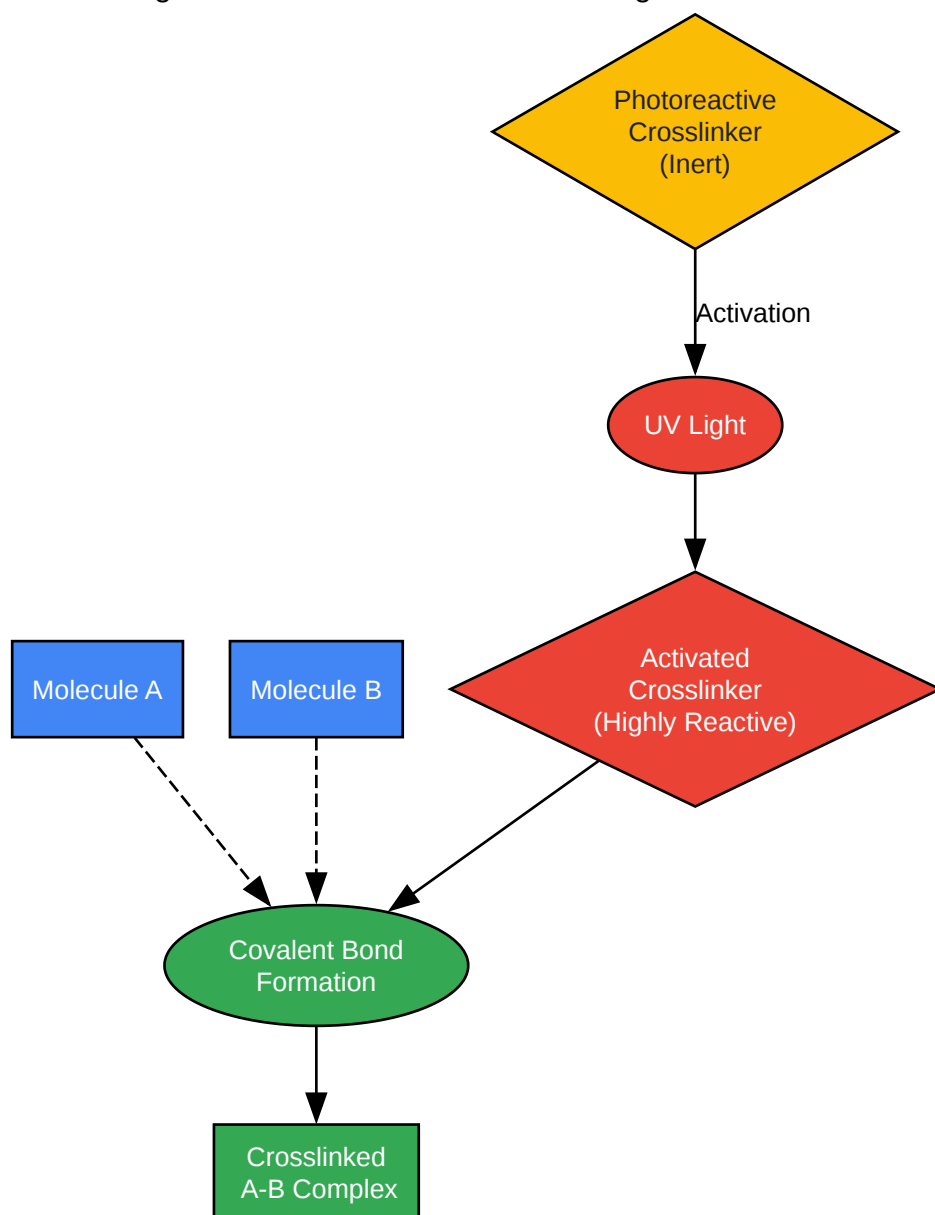


Figure 3. Crosslinking Mass Spectrometry (XL-MS) Workflow

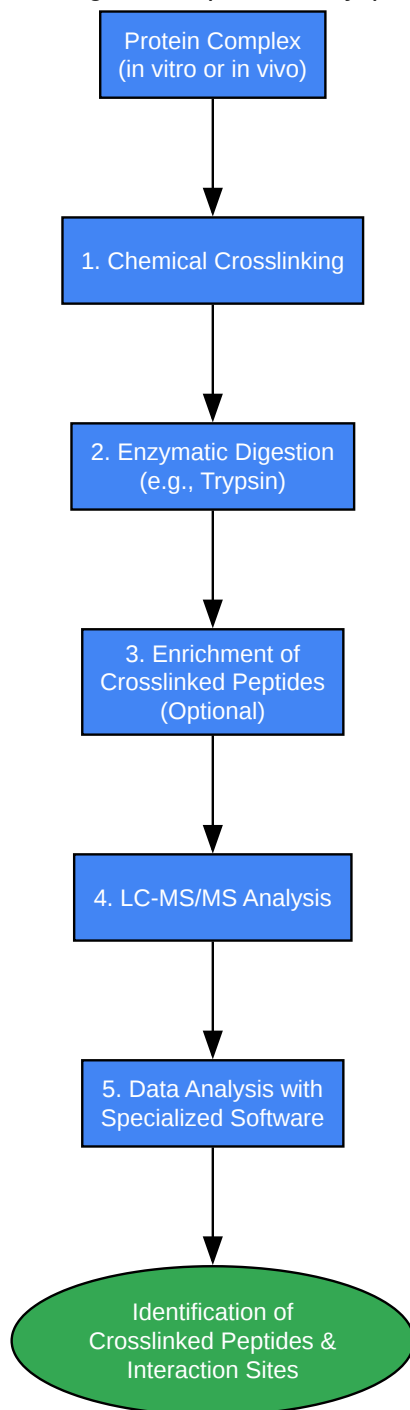
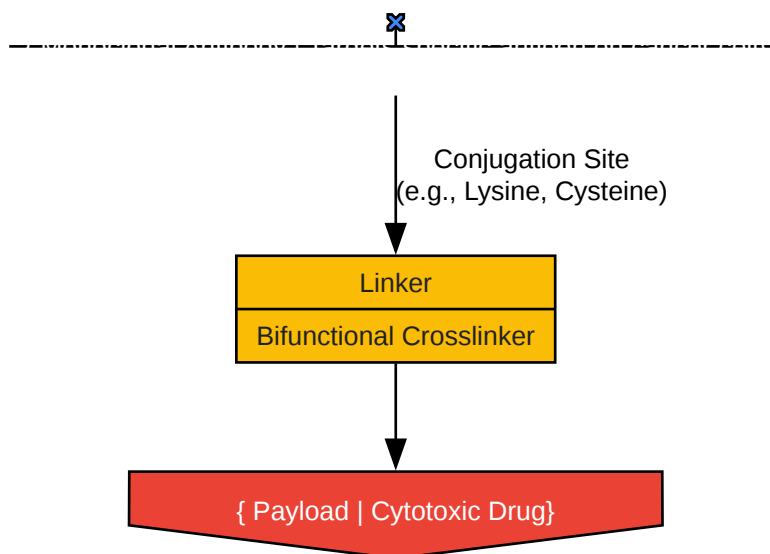


Figure 4. Structure of an Antibody-Drug Conjugate (ADC)



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